![molecular formula C16H15N7O2 B2859932 3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034546-48-8](/img/structure/B2859932.png)
3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide” is a derivative of 3-(1H-benzo[d]imidazol-2-yl)aniline . This series of derivatives has been identified as novel anti-cancer lead compounds targeting PRMT5 . They have shown potential antitumor activity against MV4-11 cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring . Another example is the synthesis of aminobenzimidazole tethered hydantoins and thiohydantoins via intramolecular cyclization .科学的研究の応用
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been identified for their potential use in medicinal chemistry, particularly for c-Met inhibition . c-Met is a protein that has been implicated in various types of cancer, and its inhibition could be key in developing new anticancer therapies .
Neuropharmacology: GABAA Modulating Activity
Another application in medicinal chemistry is the modulation of GABAA receptors . These receptors are a class of receptors that respond to the neurotransmitter GABA (gamma-aminobutyric acid), which is the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic effects for conditions such as anxiety, insomnia, and epilepsy .
Fluorescent Probes
The structural features of this compound suggest it could be used as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for the study of cellular processes at the molecular level, allowing for the visualization of various biological phenomena .
Structural Units in Polymers
Due to its unique heterocyclic structure, this compound could serve as a structural unit in polymers . Incorporating such heterocycles into polymers can impart specific properties like thermal stability, electrical conductivity, and fluorescence, which are valuable in materials science .
Coordination Chemistry: Synthesis of Coordination Polymers
In coordination chemistry, this compound could be used to synthesize coordination polymers . These polymers have a range of applications, including catalysis, gas storage, and separation technologies. The compound’s ability to coordinate with metals can lead to the formation of novel materials with unique properties .
Pharmaceutical Testing: Reference Standards
Lastly, compounds with similar structural motifs are often used in pharmaceutical testing as reference standards . These standards are crucial for ensuring the accuracy and consistency of analytical methods used in the development and quality control of pharmaceutical products .
作用機序
将来の方向性
The series of 3-(1H-benzo[d]imidazol-2-yl)aniline derivatives, which includes the compound , has been highlighted as worthy of further investigation for their potential as novel anti-cancer lead compounds . Future research could focus on optimizing these compounds and exploring their potential in cancer treatment.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-14(5-7-22-10-19-11-3-1-2-4-12(11)22)18-9-13-20-21-15-16(25)17-6-8-23(13)15/h1-4,6,8,10H,5,7,9H2,(H,17,25)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRNFHDIRJQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


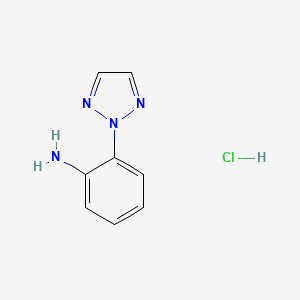
![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)
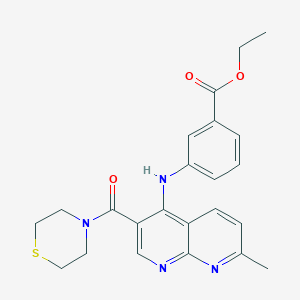
![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)
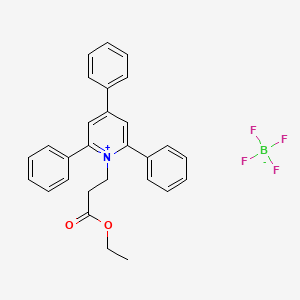
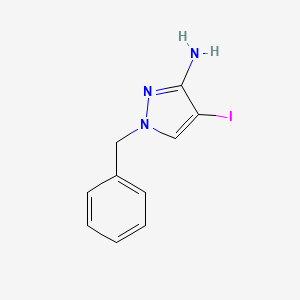


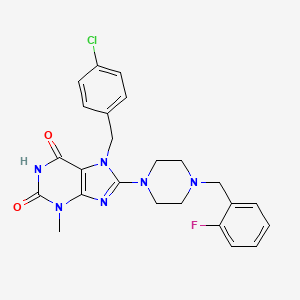
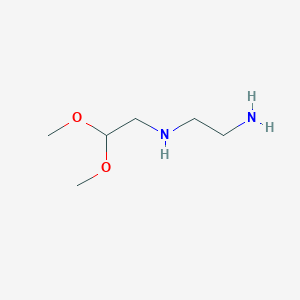
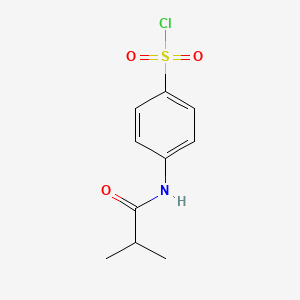
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)